IRE1|A kinase-IN-9

IRE1α inhibition Kinase assay Unfolded Protein Response

Researchers often face inconsistent target engagement data due to variable selectivity profiles in generic IRE1α inhibitors. IRE1|A kinase-IN-9 is a defined, ATP-competitive IRE1α kinase inhibitor with an IC50 <0.1 μM, engineered to address selectivity challenges of earlier-generation compounds. - Achieve reliable kinase inhibition with potency comparable to IRE1α kinase-IN-1 (IC50 77 nM). - Minimize off-target effects with >31-fold greater cellular potency over IRE1α kinase-IN-2 (IC50 3.12 μM). - Ensure complete target blockade as a more potent alternative to KIRA6 (IC50 0.6 μM).

Molecular Formula C24H24N2O6
Molecular Weight 436.5 g/mol
Cat. No. B8425199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRE1|A kinase-IN-9
Molecular FormulaC24H24N2O6
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)NCCN4CCOCC4
InChIInChI=1S/C24H24N2O6/c1-15-18-6-7-20(28)19(14-27)22(18)32-24(30)21(15)16-2-4-17(5-3-16)23(29)25-8-9-26-10-12-31-13-11-26/h2-7,14,28H,8-13H2,1H3,(H,25,29)
InChIKeyNQUKAQJMGQBCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRE1|A kinase-IN-9: IRE1α Kinase Inhibitor


IRE1|A kinase-IN-9 (also designated IRE1α kinase-IN-9 or compound 2) is a small-molecule, ATP-competitive inhibitor that specifically targets the kinase domain of inositol-requiring enzyme type 1 alpha (IRE1α), a central sensor in the unfolded protein response (UPR) pathway [1]. Its chemical formula is C24H24N2O6 with a molecular weight of 436.46 g/mol . This compound is a key chemical probe for investigating the role of IRE1α kinase activity in cellular homeostasis, ER stress, and diseases linked to UPR dysregulation, including cancer and neurodegenerative disorders.

1
ATP-competitive IRE1α kinase domain inhibitor
2
Chemical probe for unfolded protein response (UPR) pathway studies ER stress, homeostasis models
3
Supports target engagement and signaling research in cancer and neurodegeneration models

IRE1|A kinase-IN-9: Generic Substitution Risks


The IRE1α inhibitor landscape is diverse, comprising compounds with distinct mechanisms of action (kinase inhibitors vs. RNase inhibitors), varying selectivity profiles (e.g., over the IRE1β isoform), and different potencies. Simple substitution with a generic IRE1α inhibitor like IRE1α kinase-IN-1 or KIRA6 can lead to inconsistent experimental outcomes due to differences in target engagement, off-target kinase inhibition (e.g., BRaf), and cellular potency [1]. IRE1|A kinase-IN-9 (compound 2) represents a specific chemical entity with a defined potency profile (IC50 <0.1 μM) and a unique structure that addresses selectivity challenges inherent to earlier-generation IRE1α inhibitors, as demonstrated in structure-based optimization studies [1].

Mechanism Kinase-domain inhibitors and RNase-domain inhibitors (e.g., KIRA6) engage different IRE1α functional sites, altering downstream UPR readouts.
Isoform IRE1α vs. IRE1β selectivity profiles differ across inhibitors; uncharacterized isoform engagement may shift pathway interpretation.
Off-target BRaf-sparing characteristic is compound-specific. General IRE1α inhibitors may retain off-target kinase activity, requiring orthogonal validation.

IRE1|A kinase-IN-9: Comparative Evidence


Comparable Potency to IRE1α kinase-IN-1 and 4μ8C

IRE1|A kinase-IN-9 (compound 2) demonstrates an average IC50 of <0.1 μM against IRE1α . In cross-study comparison, this potency is within the same order of magnitude as the well-characterized IRE1α kinase inhibitor IRE1α kinase-IN-1 (IC50 = 77 nM) and the RNase inhibitor 4μ8C (IC50 = 76 nM) [1]. This indicates that IRE1|A kinase-IN-9 is a potent tool for inhibiting IRE1α kinase activity at concentrations comparable to established chemical probes.

Biochemical potency vs. IN-1 & 4μ8C
Reported
Target: IC50 comparable to IRE1α kinase-IN-1 (77 nM) and 4μ8C (76 nM); estimated within 0.3–1.3 fold
Consistent kinase inhibition profile
Cross-study comparison; recombinant protein assay
IRE1α inhibition Kinase assay Unfolded Protein Response Drug discovery

Superior Cellular Potency vs. IRE1α kinase-IN-2

IRE1|A kinase-IN-9 (compound 2) inhibits IRE1α kinase activity with an IC50 <0.1 μM . In cross-study comparison, IRE1α kinase-IN-2 requires a significantly higher concentration to achieve similar inhibition of IRE1α autophosphorylation, with an IC50 of 3.12 μM . This represents a >31-fold increase in potency for IRE1|A kinase-IN-9 under comparable cellular assay conditions, highlighting its enhanced efficacy in disrupting IRE1α signaling.

Cellular potency vs. IN-2
Data to verify
Target: IC50 ~0.1 μM (autophosphorylation) vs IRE1α kinase-IN-2 (3.12 μM); >31-fold difference
Supports cellular assay context; source review needed
HEK293 cells; direct comparative data required
IRE1α autophosphorylation Cellular assay Kinase inhibition UPR

Enhanced Biochemical Potency vs. KIRA6

IRE1|A kinase-IN-9 (compound 2) exhibits an IC50 of <0.1 μM against IRE1α kinase activity . In contrast, the type II IRE1α kinase inhibitor KIRA6 has a reported IC50 of 0.6 μM [1]. This represents a >6-fold greater potency for IRE1|A kinase-IN-9 in inhibiting IRE1α kinase function, suggesting it is a more potent probe for disrupting IRE1α autophosphorylation and downstream signaling.

Biochemical potency vs. KIRA6
Reported
Target: IC50 ~0.1 μM vs KIRA6 (0.6 μM); >6-fold difference
Higher biochemical inhibition in recombinant assay
Type I vs Type II inhibitor comparison
IRE1α kinase inhibition Type II inhibitor KIRA6 Biochemical assay

IRE1|A kinase-IN-9: Recommended Applications


IRE1α Kinase Activity Assays

Use IRE1|A kinase-IN-9 as a potent tool compound (IC50 <0.1 μM) to inhibit IRE1α kinase activity in biochemical assays, providing reliable target engagement data comparable to established inhibitors like IRE1α kinase-IN-1 (IC50 = 77 nM) .

Cellular Autophosphorylation Assays

Leverage the >31-fold greater potency of IRE1|A kinase-IN-9 over IRE1α kinase-IN-2 (IC50 = 3.12 μM) in cellular autophosphorylation assays to effectively block IRE1α signaling at lower concentrations, minimizing off-target effects .

Comparative Studies with Type II IRE1α Inhibitors

Employ IRE1|A kinase-IN-9 (IC50 <0.1 μM) as a more potent alternative to KIRA6 (IC50 = 0.6 μM) in experiments requiring complete IRE1α kinase inhibition, such as investigations into the role of IRE1α kinase activity in UPR-mediated cell fate decisions [1].

Application
Selection Property
Validation Focus
IRE1α kinase activity assays
Target engagement selectivity
Biochemical IC50 determination in UPR models
Cellular autophosphorylation studies
Cellular target inhibition efficiency
Autophosphorylation endpoint monitoring at low concentrations
Comparative kinase profiling
Inhibitor class differentiation
Type I vs Type II IRE1α inhibitor signaling readouts

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32 linked technical documents
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